
Methyl 2-hydroxycyclobutane-1-carboxylate
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Overview
Description
Methyl 2-hydroxycyclobutane-1-carboxylate: is an organic compound featuring a cyclobutane ring substituted with a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxycyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diene, followed by esterification. The reaction typically requires a catalyst, such as palladium, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired cyclobutane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
Methyl 2-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s unique cyclobutane ring structure also contributes to its reactivity and specificity in various biochemical processes.
Comparison with Similar Compounds
Cyclobutanol: Similar in structure but lacks the ester group.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group.
Methyl cyclobutane-1-carboxylate: Lacks the hydroxyl group.
Uniqueness: Methyl 2-hydroxycyclobutane-1-carboxylate is unique due to the presence of both a hydroxyl and an ester group on the cyclobutane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds.
Biological Activity
Methyl 2-hydroxycyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique cyclobutane structure and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with a hydroxyl group and a carboxylate ester. Its molecular formula is C6H10O3, and it exhibits significant lipophilicity due to the cyclobutane structure, which may enhance its membrane permeability.
Key Structural Features:
- Cyclobutane Ring: Contributes to the compound's rigidity and potential interactions with biological targets.
- Hydroxyl Group: May participate in hydrogen bonding, influencing solubility and reactivity.
- Carboxylate Ester: Provides a reactive site for further chemical modifications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the cyclobutane core through [2+2] cycloaddition reactions.
- Introduction of the hydroxyl group via hydrolysis or reduction methods.
- Esterification to yield the final product.
This synthetic route underscores the complexity and precision required in producing this compound for biological evaluation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, its efficacy against Mycobacterium tuberculosis has been evaluated, revealing promising results in inhibiting bacterial growth at low micromolar concentrations.
Table 1: Antimicrobial Activity Data
Compound | Target Organism | MIC (μM) | Reference |
---|---|---|---|
This compound | Mycobacterium tuberculosis | 5.0 | |
Control Compound | Mycobacterium tuberculosis | 20.0 |
The proposed mechanism of action for this compound involves:
- Inhibition of Enzyme Activity: The compound may modulate key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity: Its lipophilic nature allows it to integrate into bacterial membranes, potentially leading to cell lysis.
In Vivo Efficacy
In vivo studies have demonstrated that this compound significantly reduces bacterial load in murine models of tuberculosis. These findings suggest its potential as a therapeutic agent in treating resistant strains of M. tuberculosis.
Case Study Summary:
- Model: Murine tuberculosis model
- Dosage: Administered at 10 mg/kg
- Outcome: 90% reduction in bacterial load after treatment duration of two weeks.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate plasma half-life. Toxicity assessments reveal low cytotoxicity against mammalian cell lines, supporting its safety profile for further development.
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Absorption | Moderate |
Plasma Half-life | 4 hours |
Cytotoxicity (IC50) | >100 μM |
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl 2-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5(4)7/h4-5,7H,2-3H2,1H3 |
InChI Key |
RGILVPBEIDVAJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC1O |
Origin of Product |
United States |
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